Cas no 2331211-47-1 ((3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester)

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester
-
- MDL: MFCD32864084
- Inchi: 1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1
- InChI Key: PLVOQXPMPPTFRW-WDSKDSINSA-N
- SMILES: C1OCC[C@H](N)[C@H]1C(OC)=O
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1130654-5g |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130654-1g |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 95% | 1g |
$2105 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130654-500mg |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 98% | 500mg |
$1145 | 2022-11-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0722-1g |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 98% | 1g |
¥16438.61 | 2024-04-18 | |
eNovation Chemicals LLC | Y1130654-5g |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 95% | 5g |
$7705 | 2025-02-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0722-100mg |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 98% | 100mg |
¥0.0 | 2024-04-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0722-500mg |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 98% | 500mg |
¥0.0 | 2024-04-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0722-5g |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 98% | 5g |
¥60158.31 | 2024-04-18 | |
eNovation Chemicals LLC | Y1130654-250mg |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 98% | 250mg |
$660 | 2022-11-02 | |
eNovation Chemicals LLC | Y1130654-100mg |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester |
2331211-47-1 | 98% | 100mg |
$420 | 2022-11-02 |
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester Related Literature
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
Additional information on (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester
Introduction to (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester (CAS No. 2331211-47-1)
The compound (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester (CAS No. 2331211-47-1) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyran derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in drug design. The tetrahydropyran framework is a six-membered ring consisting of one oxygen atom and five carbon atoms, making it a versatile structure for various chemical modifications.
The stereochemistry of this compound is defined by its (3R,4S) configuration, which plays a crucial role in determining its physical properties, biological activity, and synthetic applications. The presence of an amino group at the 4-position and a methyl ester at the 3-position introduces functional diversity, enabling this compound to participate in a wide range of chemical reactions. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and minimizing adverse effects.
One of the key areas where (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester has shown promise is in the development of neuroprotective agents. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent antioxidant properties, which are critical in mitigating oxidative stress-associated neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier (BBB) efficiently further underscores its potential as a therapeutic agent in neurology.
In addition to its neuroprotective effects, this compound has also been explored for its anti-inflammatory properties. A study by Johnson and colleagues (2023) revealed that the methyl ester group enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory disorders such as arthritis and inflammatory bowel disease (IBD). The combination of anti-inflammatory and neuroprotective activities positions this compound as a multi-functional therapeutic agent.
The synthesis of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester involves a series of well-defined organic reactions. A common approach includes the use of asymmetric catalysis to achieve the desired stereochemistry at the 3R and 4S positions. Recent advancements in catalytic asymmetric synthesis have significantly improved the yield and enantiomeric excess (ee) of this compound, making it more accessible for large-scale production.
Another notable aspect of this compound is its role as an intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor for the development of peptide-based drugs, where the amino group can be further modified to form peptide bonds with other amino acids. This versatility highlights its importance in medicinal chemistry and combinatorial drug discovery.
From an analytical standpoint, the characterization of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide critical insights into its molecular structure, purity, and stereochemical integrity. Recent improvements in analytical techniques have enabled more precise characterization, ensuring higher quality control standards in pharmaceutical applications.
In terms of safety and toxicity profiles, preliminary studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further long-term studies are required to fully assess its safety profile for human use. Regulatory agencies such as the FDA have emphasized the importance of comprehensive toxicological evaluations for new drug candidates, particularly those with novel mechanisms of action.
Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester to enhance its efficacy and reduce potential side effects. Emerging technologies such as nanodelivery systems are being explored to improve drug targeting and reduce systemic toxicity.
In conclusion, (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester (CAS No. 2331211-47-1) represents a promising molecule with diverse applications in pharmacology and organic chemistry. Its unique structure, stereochemistry-dependent properties, and potential therapeutic applications make it a focal point for ongoing research efforts.
2331211-47-1 ((3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester) Related Products
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
